D-Sorbitol-d2-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

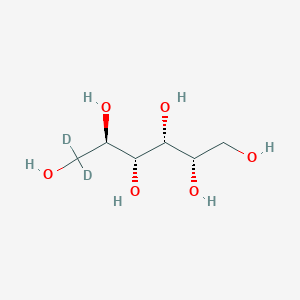

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2 |

InChI Key |

FBPFZTCFMRRESA-JRFFAVGLSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of D-Sorbitol-d2-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of D-Sorbitol-d2-2, a deuterated form of D-Sorbitol. Given the limited availability of experimental data for the deuterated compound, this guide incorporates data from its non-deuterated counterpart, D-Sorbitol, to provide a thorough reference. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for determining key physical and chemical properties are provided.

General Information

This compound is a stable, isotopically labeled form of D-Sorbitol, a six-carbon sugar alcohol.[1][2] The deuterium labeling makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry.[1]

Table 1: General Identifiers for this compound and D-Sorbitol

| Identifier | This compound | D-Sorbitol |

| IUPAC Name | (2R,3R,4R,5S)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol[3] | (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol[4] |

| Synonyms | D-Glucitol-d2 | D-Glucitol, Sorbitol[5] |

| CAS Number | 1931877-14-3[1] | 50-70-4[5] |

| Molecular Formula | C6H12D2O6[1] | C6H14O6[5] |

| Molecular Weight | 184.18 g/mol [1] | 182.17 g/mol [5] |

Physical Properties

Table 2: Physical Properties of D-Sorbitol

| Property | Value |

| Appearance | White crystalline powder[6] |

| Odor | Odorless[6] |

| Melting Point | 98-100 °C[7] |

| Boiling Point | 295 °C[7] |

| Density | 1.489 g/cm³[7] |

| Solubility in Water | 182 g/L at 20 °C[7] |

| Vapor Pressure | < 0.1 mmHg at 25 °C[8] |

Chemical Properties

D-Sorbitol is a stable polyhydric alcohol that is not easily oxidized by air.[6] It exhibits the typical reactivity of an alcohol, such as esterification with acids.[6] The deuteration in this compound is not expected to significantly alter its general chemical reactivity, although it will exhibit a kinetic isotope effect in reactions involving the C-D bond.

Table 3: Chemical Properties of D-Sorbitol

| Property | Description |

| Stability | Stable under recommended storage conditions.[7] |

| Reactivity | Reacts with strong oxidizing agents.[6] Can undergo esterification.[6] |

| pH | 5.0 - 7.0 (for a 182 g/L solution at 25 °C)[8] |

| Hygroscopicity | Hygroscopic[6] |

Experimental Protocols

Detailed experimental protocols specific to this compound are not published. However, standard methodologies for determining the physical and chemical properties of organic compounds, particularly polyols, are applicable.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[9][10][11]

Determination of Solubility

The solubility of this compound in a given solvent (e.g., water) can be determined by the saturation method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure saturation.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical technique, such as gravimetric analysis (after solvent evaporation) or high-performance liquid chromatography (HPLC).[12][13]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The absence of a proton signal at the deuterated position in the ¹H NMR spectrum and the presence of a characteristic carbon-deuterium coupling in the ¹³C NMR spectrum would confirm the isotopic labeling. Deuterium NMR (²H NMR) can also be used to directly observe the deuterium nucleus.[14][15][16][17]

Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the two deuterium atoms.[18][19][20][21]

Logical Relationships and Workflows

While no complex signaling pathways involving this compound were identified, its application in metabolic studies follows a logical workflow.

Caption: General workflow for a metabolic study using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound [smolecule.com]

- 4. Sorbitol - Wikipedia [en.wikipedia.org]

- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sorbitol | 50-70-4 [chemicalbook.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. D -Sorbitol, 98 (GC), for molecular biology 50-70-4 [sigmaaldrich.com]

- 9. pennwest.edu [pennwest.edu]

- 10. thinksrs.com [thinksrs.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. kinampark.com [kinampark.com]

- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 15. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemscene.com [chemscene.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 20. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

A Technical Guide to the Synthesis and Purification of D-Sorbitol-d2-2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of D-Sorbitol-d2-2, an isotopically labeled sugar alcohol crucial for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based assays. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to enable the successful production of high-purity this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the deuterated precursor, D-glucose-2-d1, followed by its catalytic reduction to the final product.

Step 1: Synthesis of D-glucose-2-d1

The introduction of a deuterium atom at the C-2 position of D-glucose is the critical step. This can be achieved through the reduction of a suitable protected glucose derivative. One effective method involves the oxidation of a protected glucose precursor at the C-2 position to a ketone, followed by stereoselective reduction with a deuterium source.

Experimental Protocol: Synthesis of D-glucose-2-d1

-

Protection of D-glucose: Start with a suitably protected D-glucose derivative, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, to ensure regioselective reaction at the C-2 position.

-

Oxidation: Oxidize the free hydroxyl group at the C-2 position to a ketone using a mild oxidizing agent like Dess-Martin periodinane in dichloromethane (DCM). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification of the Ketone Intermediate: After completion of the reaction, the crude product is purified by column chromatography on silica gel.

-

Deuteride Reduction: The purified ketone is then reduced using a deuterium-donating agent, such as sodium borodeuteride (NaBD4), in a protic solvent like methanol. This step introduces the deuterium atom at the C-2 position. The stereoselectivity of the reduction is crucial to obtain the desired D-glucose configuration.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., catalytic hydrogenation for benzylidene and benzyl groups, and acid hydrolysis for the methyl glycoside) to yield D-glucose-2-d1.

-

Purification of D-glucose-2-d1: The final deuterated glucose is purified by column chromatography or recrystallization.

Step 2: Catalytic Hydrogenation of D-glucose-2-d1 to this compound

The aldehyde group of D-glucose-2-d1 is reduced to a primary alcohol to yield this compound. Catalytic hydrogenation is a widely used and efficient method for this transformation.[1][2]

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: A Raney nickel or a ruthenium-based catalyst is typically used for this hydrogenation.[2][3] The catalyst should be activated according to standard procedures.

-

Reaction Setup: The D-glucose-2-d1 is dissolved in an appropriate solvent, typically water or a water-ethanol mixture. The solution is then transferred to a high-pressure reactor.

-

Hydrogenation: The catalyst is added to the reactor, and the system is purged with hydrogen gas. The reaction is carried out under hydrogen pressure (e.g., 3 MPa) and at a controlled temperature (e.g., 120 °C).[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or by measuring hydrogen consumption.

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification is essential to remove any unreacted starting material, non-deuterated sorbitol, and other byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose. The separation of deuterated and non-deuterated compounds is possible due to the subtle differences in their physical properties (isotope effect).[4]

Experimental Protocol: Preparative HPLC Purification

-

Column Selection: A column suitable for carbohydrate separation, such as an amino-functionalized silica column or a polymer-based column, should be used.

-

Mobile Phase: A typical mobile phase for preparative HPLC of sugars is a mixture of acetonitrile and water. The isocratic or gradient elution conditions need to be optimized to achieve baseline separation between this compound and D-Sorbitol.

-

Detection: A refractive index (RI) detector is commonly used for detecting non-UV absorbing compounds like sorbitol. An evaporative light scattering detector (ELSD) can also be employed for higher sensitivity.[5]

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified product.

-

Purity Analysis: The purity of the final product should be assessed by analytical HPLC and its identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.[6]

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on literature values for analogous reactions.

Table 1: Synthesis Yields

| Step | Reaction | Catalyst/Reagent | Reported Yield |

| 1 | Deuteration of Glucose Precursor | NaBD4 | Yields for this specific step are highly dependent on the chosen protecting group strategy and reaction conditions but are generally expected to be in the range of 60-80% for multi-step organic syntheses. |

| 2 | Catalytic Hydrogenation of D-glucose | Ruthenium on carbonized cassava dregs | 98.6%[3] |

| 2 | Catalytic Hydrogenation of D-glucose | Raney Nickel | 87.15%[2] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Expected Value |

| Chemical Purity | Analytical HPLC | > 99% |

| Isotopic Purity (% this compound) | Mass Spectrometry | > 98% |

| Isotopic Enrichment (% Deuterium at C-2) | Mass Spectrometry / NMR | > 98% |

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US5439803A - Isotope and assay for glycolysis and the pentose phosphate pathway - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tarosdiscovery.com [tarosdiscovery.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Role of D-Sorbitol-d2-2 in Elucidating the Polyol Pathway's Impact on Diabetic Complications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The polyol pathway, a two-step metabolic route converting glucose to fructose via sorbitol, has long been implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, increased flux through this pathway, driven by the enzyme aldose reductase, leads to the accumulation of sorbitol and subsequent metabolic imbalances. Understanding the dynamics of this pathway is crucial for the development of therapeutic interventions. D-Sorbitol-d2-2, a stable isotope-labeled form of sorbitol, serves as a powerful tool for researchers to trace and quantify the metabolic flux through the polyol pathway. This technical guide provides a comprehensive overview of the role of this compound in studying the polyol pathway, detailing experimental protocols, presenting quantitative data, and visualizing key processes.

Introduction: The Polyol Pathway and Its Significance in Diabetes

The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase (AR) reduces glucose to sorbitol, consuming NADPH as a cofactor. Subsequently, sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, generating NADH.[1][2] In normoglycemic conditions, this pathway is responsible for metabolizing only a small fraction of total glucose.[3] However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through the polyol pathway can increase significantly.[4]

This increased activity has several detrimental consequences, particularly in insulin-independent tissues such as the retina, kidneys, and peripheral nerves.[5] The accumulation of sorbitol, an osmotically active polyol, can lead to osmotic stress and cellular damage.[4] Furthermore, the increased consumption of NADPH by aldose reductase can deplete cellular stores of this critical cofactor, impairing the regeneration of the key antioxidant glutathione and increasing susceptibility to oxidative stress.[5] The subsequent increase in NADH from sorbitol oxidation can also disrupt the cellular redox balance. These pathological changes are strongly associated with the development of diabetic complications, including neuropathy, nephropathy, and retinopathy.[6]

This compound: A Tracer for Metabolic Flux Analysis

Stable isotope labeling is a fundamental technique for metabolic flux analysis (MFA), allowing for the precise tracking of atoms through metabolic pathways.[7] this compound is a deuterated analog of D-sorbitol, where two hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it distinguishable from endogenous sorbitol by mass spectrometry, enabling its use as a tracer to quantify the kinetics of the polyol pathway.[6] By introducing this compound into a biological system, researchers can monitor its conversion to deuterated fructose and other downstream metabolites, thereby providing a direct measure of SDH activity and overall pathway flux.

Advantages of Using this compound

-

Direct Measurement of Flux: Allows for the direct quantification of the rate of sorbitol metabolism to fructose, providing a more dynamic picture than static metabolite concentration measurements.

-

High Specificity and Sensitivity: Mass spectrometry-based detection enables precise differentiation between the labeled tracer and endogenous molecules.

-

Kinetic Analysis: Facilitates the study of enzyme kinetics in vivo and in vitro, including the impact of inhibitors on pathway activity.[8]

-

Pharmacokinetic Studies: Can be used to assess the absorption, distribution, metabolism, and excretion (ADME) of sorbitol and related therapeutic agents.[9]

Quantitative Data from Isotopic Tracing Studies

The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing this compound to investigate the polyol pathway in a rat model of diabetic neuropathy.

| Parameter | Control | Diabetic | Diabetic + AR Inhibitor |

| Sciatic Nerve Sorbitol (nmol/g tissue) | 5.2 ± 0.8 | 25.8 ± 3.1 | 8.1 ± 1.2 |

| Sciatic Nerve Fructose (nmol/g tissue) | 10.1 ± 1.5 | 45.3 ± 5.2 | 15.7 ± 2.3 |

| NADPH/NADP+ Ratio | 3.5 ± 0.4 | 1.8 ± 0.3 | 3.1 ± 0.5 |

| Glutathione (GSH) (nmol/mg protein) | 12.4 ± 1.9 | 6.7 ± 1.1 | 10.9 ± 1.7 |

Table 1: Polyol Pathway Metabolites and Redox Status in Sciatic Nerve. This table illustrates the typical changes observed in diabetic neuropathy, with increased sorbitol and fructose levels and a depleted antioxidant capacity. Treatment with an aldose reductase inhibitor partially normalizes these parameters.

| Experimental Condition | Rate of this compound conversion to Fructose-d2 (nmol/g tissue/h) |

| Control Sciatic Nerve Homogenate | 1.5 ± 0.2 |

| Diabetic Sciatic Nerve Homogenate | 5.8 ± 0.7 |

| Diabetic Sciatic Nerve Homogenate + SDH Inhibitor | 0.9 ± 0.1 |

Table 2: Sorbitol Dehydrogenase Activity Measured by this compound Tracing. This table demonstrates how this compound can be used to directly measure the flux through the second step of the polyol pathway, showing a significant increase in SDH activity in the diabetic state.

Experimental Protocols

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound and its metabolites in tissue samples.

4.1.1. Sample Preparation and Extraction

-

Tissue Homogenization: Excise tissues (e.g., sciatic nerve, retina) and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., 13C6-Sorbitol).

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column to separate the polar polyols. A typical mobile phase could consist of a gradient of acetonitrile and water with a small amount of ammonium hydroxide or formate to improve ionization.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific mass-to-charge (m/z) transitions for this compound, Fructose-d2, and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 183.1 | 91.1 |

| Fructose-d2 | 179.1 | 89.1 |

| 13C6-Sorbitol (IS) | 187.1 | 93.1 |

Table 3: Example MRM Transitions for LC-MS/MS Analysis. This table provides example mass transitions for the targeted analysis of deuterated sorbitol and fructose, along with a carbon-13 labeled internal standard.

4.1.3. Data Analysis

-

Quantify the peak areas of the analytes and the internal standard.

-

Generate a standard curve using known concentrations of this compound and Fructose-d2.

-

Calculate the concentration of the deuterated metabolites in the tissue samples based on the standard curve and normalize to the tissue weight.

Visualization of Pathways and Workflows

The Polyol Pathway and its Pathological Consequences

Caption: The Polyol Pathway and its role in diabetic complications.

Experimental Workflow for this compound Tracing

Caption: Workflow for tracing this compound in a diabetic animal model.

Role in Drug Development

This compound is a valuable tool in the development of drugs targeting the polyol pathway, primarily aldose reductase inhibitors (ARIs).

-

Screening of ARIs: The tracer can be used in cell-based or in vivo assays to quantify the efficacy of potential ARIs in reducing the flux of glucose to sorbitol.[10] A reduction in the formation of deuterated sorbitol from a deuterated glucose precursor in the presence of a test compound would indicate inhibitory activity.

-

Pharmacodynamic (PD) Studies: this compound can be administered to assess the in vivo target engagement of an ARI. A successful ARI should reduce the endogenous levels of sorbitol and the conversion of a deuterated glucose tracer to deuterated sorbitol.

-

Pharmacokinetic (PK) Studies: While not a direct measure of the drug's PK, understanding the flux of the polyol pathway using this compound can provide insights into the metabolic environment that a drug will encounter. The use of deuterated compounds in general can also inform on the metabolic stability and pathways of the drug itself.[9]

Conclusion

This compound is an indispensable tool for researchers and drug developers working to understand and target the polyol pathway in the context of diabetic complications. Its application in metabolic flux analysis provides a dynamic and quantitative measure of pathway activity that is not achievable with static metabolite measurements alone. The detailed experimental protocols and data presented in this guide are intended to facilitate the adoption of this powerful technique, ultimately contributing to the development of more effective therapies for the millions of individuals affected by diabetes.

References

- 1. INTERPLAY OF SORBITOL PATHWAY OF GLUCOSE METABOLISM, 12/15-LIPOXYGENASE, AND MITOGEN-ACTIVATED PROTEIN KINASES IN THE PATHOGENESIS OF DIABETIC PERIPHERAL NEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative histochemistry of the sorbitol pathway in glomeruli and small arteries of human diabetic kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A way forward for diabetic neuropathy - Research Highlights - Nature Middle East [natureasia.com]

- 6. youtube.com [youtube.com]

- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Potential Aldose Reductase Inhibitors Using Convolutional Neural Network-Based in Silico Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Fate of Deuterium-Labeled Sorbitol In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic journey of deuterium-labeled sorbitol within a biological system. By leveraging deuterium as a stable isotope tracer, researchers can meticulously track the absorption, distribution, metabolism, and excretion (ADME) of sorbitol without interfering with its biochemical properties.[][2] This information is critical for understanding the physiological and pathological roles of the polyol pathway, particularly in the context of diabetic complications.[3]

Core Metabolic Pathway: The Polyol (Sorbitol) Pathway

The metabolism of sorbitol is intrinsically linked to the polyol pathway, a two-step enzymatic process that converts glucose to fructose.[4] This pathway becomes particularly active under hyperglycemic conditions when the primary glucose-utilizing pathways (like glycolysis) are saturated.[5]

The two key enzymes governing this pathway are:

-

Aldose Reductase (AR): This is the rate-limiting enzyme that reduces glucose to sorbitol. This reaction consumes the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate), oxidizing it to NADP+.[5]

-

Sorbitol Dehydrogenase (SDH): This enzyme subsequently oxidizes sorbitol to fructose. This step utilizes NAD+ (Nicotinamide Adenine Dinucleotide) as a cofactor, reducing it to NADH.[4][5]

The net effect is the conversion of glucose into fructose, with a concurrent shift in the cellular redox balance (consumption of NADPH and production of NADH).[3]

Figure 1: The Polyol Pathway for Sorbitol Metabolism.

In Vivo Metabolic Fate

Once deuterium-labeled sorbitol is administered, it undergoes a series of metabolic processes that are highly dependent on tissue type and enzyme distribution.

Absorption and Distribution: Studies in animal models suggest that orally administered sorbitol is almost completely absorbed from the gastrointestinal tract. Following absorption, it enters the portal circulation and is distributed to various tissues.

Tissue-Specific Metabolism:

-

Liver, Ovaries, and Seminal Vesicles: These tissues possess high levels of both aldose reductase and sorbitol dehydrogenase. Here, sorbitol is rapidly and efficiently converted to fructose. The resulting fructose can then be phosphorylated to enter the glycolytic pathway for energy production or be used as a substrate for gluconeogenesis to produce glucose. In seminal vesicles, the production of fructose via this pathway serves as the primary energy source for sperm cells.

-

Retina, Kidney, and Schwann Cells (Nerve Tissues): A critical distinction of these tissues is the relative lack or low activity of sorbitol dehydrogenase. While they can produce sorbitol from glucose via aldose reductase (especially during hyperglycemia), they cannot efficiently convert it to fructose. Since sorbitol is a polyol, it does not readily diffuse across cell membranes.[4] This leads to intracellular accumulation, creating osmotic stress, cellular damage, and contributing to the pathogenesis of diabetic complications like retinopathy, nephropathy, and neuropathy.[4][5]

Quantitative Data Summary

While specific quantitative data for deuterium-labeled sorbitol is limited in publicly accessible literature, studies using other isotopic labels (e.g., ¹⁴C-sorbitol) in animal models provide valuable insights into its metabolic distribution. The following table summarizes representative findings.

| Parameter | Serum | Liver | Lens |

| Primary Labeled Metabolite Detected | Glucose | Glucose | Glucose |

| Secondary Labeled Metabolite | Fructose | Fructose | Fructose |

| Accumulated Labeled Precursor | Low | Low | High (over time) |

| Time to Peak Accumulation (Lens) | N/A | N/A | > 14 days |

| This table is adapted from studies on ¹⁴C-labeled sorbitol in rats, which serves as a proxy for the metabolic fate, as the pathway is identical regardless of the isotope used for tracing. |

Experimental Protocols

To study the in vivo fate of deuterium-labeled sorbitol, a robust experimental workflow is required, encompassing administration, sample collection, and advanced analytical detection.

A. In Vivo Administration and Sample Collection

-

Subject Selection: Animal models (e.g., rats, mice) are commonly used. For human studies, participants are selected based on the research question (e.g., healthy volunteers, individuals with diabetes).[6]

-

Tracer Administration: Deuterium-labeled sorbitol (e.g., D-Sorbitol-d2) is administered, typically orally or via infusion.[7][8] The dosage and administration route depend on the specific aims of the study.

-

Sample Collection: Biological samples are collected at predetermined time points. This includes:

-

Blood/Plasma: For analyzing circulating levels of labeled sorbitol and its metabolites.

-

Tissues: Organs of interest (e.g., liver, kidney, lens, nerve tissue) are harvested from animal models at the end of the study period for analysis of tissue-specific accumulation and metabolism.[9]

-

B. Analytical Methods for Detection and Quantification

The detection of deuterium-labeled compounds requires sensitive and specific analytical techniques capable of distinguishing between isotopologues.[10]

-

Sample Preparation: Tissues are homogenized, and metabolites are extracted. This is followed by purification steps to remove interfering substances like proteins and lipids.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate sorbitol from its metabolites (fructose, glucose) and other biological molecules.[11][12]

-

Detection and Quantification:

-

Mass Spectrometry (MS): This is the gold standard for stable isotope studies.[13] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can identify and quantify the parent deuterated sorbitol and its labeled metabolites with high precision.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ²H-NMR can be used to determine the isotopic abundance and position of the deuterium label on the molecule.[16][17]

-

Figure 2: Generalized Experimental Workflow for Tracer Studies.

Significance in Research and Drug Development

-

Understanding Disease Pathophysiology: Tracking the flux through the polyol pathway using deuterium-labeled sorbitol is crucial for understanding its role in diabetic complications.[3] The ability to quantify sorbitol accumulation in specific tissues provides direct evidence of metabolic dysregulation.

-

Target for Therapeutic Intervention: Aldose reductase, the first enzyme in the pathway, is a major target for drug development.[3] Aldose Reductase Inhibitors (ARIs) are designed to block the conversion of glucose to sorbitol, thereby preventing its accumulation.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Deuterium-labeled compounds are invaluable in drug development for conducting ADME studies, helping to determine a drug's metabolic profile and stability without using radioactive labels.[]

References

- 2. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Polyol pathway - Wikipedia [en.wikipedia.org]

- 5. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 6. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans [frontiersin.org]

- 9. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. customs.go.jp [customs.go.jp]

- 12. ijcrcps.com [ijcrcps.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance and Analysis of D-Sorbitol and its Isotopologues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a naturally occurring polyol with significant implications in various scientific disciplines, including plant physiology, food science, and pharmaceutical development. Its role as a primary photosynthetic product in certain plant families, an osmolyte in response to stress, and a key intermediate in the polyol pathway in mammals underscores its biological importance. Furthermore, the use of its stable isotopologues, such as those labeled with Carbon-13 (¹³C) and Deuterium (²H), has become indispensable for tracer studies, metabolic flux analysis, and as internal standards for accurate quantification in complex biological matrices.[1][2] This technical guide provides an in-depth overview of the natural abundance of D-Sorbitol, detailed experimental protocols for its analysis, and an examination of its primary signaling pathway.

Natural Abundance of D-Sorbitol

D-Sorbitol is found in a variety of natural sources, particularly in fruits and berries of the Rosaceae family.[3][4] Its concentration can vary significantly depending on the species, cultivar, and stage of ripeness. The following tables summarize the quantitative data on the natural abundance of D-Sorbitol in various fruits.

Table 1: D-Sorbitol Content in Fresh Fruits

| Fruit | D-Sorbitol Content ( g/100g fresh weight) |

| Rowan berries | up to 12.0[3] |

| Prunes | 11.0 |

| Pears | 3.0 - 9.0 |

| Peaches | 1.0 - 5.99 |

| Apples | 1.5 - 3.0 |

| Apricots | 1.3 - 6.0 |

| Cherries | 2.0 |

| Plums | 2.0 - 8.0 |

| Nectarines | 1.3 |

| Blackberries | 4.0 |

| Raspberries | Not typically high, one unusual sample reported at 4.8 |

| Strawberries | Present |

| Dates | 2.0 |

| Figs | Present |

| Avocados | Present |

Table 2: D-Sorbitol Content in Dried Fruits

| Dried Fruit | D-Sorbitol Content ( g/100g dried weight) |

| Prunes | 11.0 |

| Pears | 9.0 |

| Apricots | 6.0 |

| Peaches | 5.0 |

| Apples | 3.0 |

| Raisins/Sultanas | 1.0 |

| Figs | Present |

| Dates | 2.0 |

Experimental Protocols for D-Sorbitol Analysis

The accurate quantification of D-Sorbitol and its isotopologues in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

Sample Preparation for Plant Tissues (e.g., Fruits)

A robust sample preparation protocol is essential to ensure accurate and reproducible results.

Materials:

-

Mortar and pestle

-

Liquid nitrogen

-

Methanol (80% and 100%)

-

Centrifuge tubes (e.g., 15 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) (optional, for cleanup)

Protocol:

-

Sample Collection and Homogenization: Immediately freeze fresh plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Weigh approximately 100-200 mg of the powdered sample into a centrifuge tube. Add 5 mL of 80% methanol. Vortex vigorously for 1-2 minutes.

-

Incubation: Incubate the mixture at 70°C for 15 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 80% methanol, and the supernatants combined.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

-

SPE Cleanup (Optional): For complex matrices, an optional SPE cleanup step using a C18 cartridge can be employed to remove interfering compounds. Condition the cartridge with methanol followed by water. Load the sample extract and elute with an appropriate solvent system.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of non-volatile compounds like D-Sorbitol.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).

Chromatographic Conditions (Example):

-

Column: A column suitable for sugar analysis, such as an amino-propylesiloxane bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detector: RI detector or ELSD. For higher sensitivity and selectivity, especially for isotopologue analysis, couple the HPLC to a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and is particularly well-suited for the analysis of volatile compounds. D-Sorbitol requires derivatization to increase its volatility.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Protocol:

-

Derivatization (Silylation):

-

Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.

-

Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate the mixture at 70°C for 30 minutes. The resulting trimethylsilyl (TMS) derivatives of sorbitol are volatile and suitable for GC analysis.

-

-

GC-MS Conditions (Example):

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 50 to 650.

-

Analysis of Isotopologues: For the analysis of D-Sorbitol isotopologues, a mass spectrometer is essential. By using stable isotope-labeled internal standards (e.g., D-Sorbitol-¹³C₆ or D-Sorbitol-d₈), accurate quantification can be achieved through isotope dilution mass spectrometry. The mass spectrometer will detect the different mass-to-charge ratios of the native and labeled sorbitol, allowing for precise measurement.

Signaling Pathway: The Polyol Pathway

The primary signaling pathway involving D-Sorbitol in mammals is the polyol pathway, also known as the sorbitol-aldose reductase pathway.[2] This pathway is particularly significant in the context of diabetes and its complications.

The polyol pathway consists of a two-step enzymatic process that converts glucose to fructose.

-

Reduction of Glucose to Sorbitol: In the presence of high glucose concentrations, the enzyme aldose reductase (AR) reduces glucose to D-Sorbitol. This reaction utilizes NADPH as a cofactor, which is oxidized to NADP⁺ .

-

Oxidation of Sorbitol to Fructose: The second enzyme, sorbitol dehydrogenase (SDH), oxidizes D-Sorbitol to fructose. This reaction uses NAD⁺ as a cofactor, which is reduced to NADH .

Under normal physiological conditions, this pathway is relatively minor. However, in hyperglycemic conditions, such as in uncontrolled diabetes, the increased intracellular glucose levels lead to a significant upregulation of the polyol pathway. The accumulation of D-Sorbitol within cells that cannot readily metabolize it further (due to low SDH activity) leads to osmotic stress, as sorbitol is a potent osmolyte. This osmotic stress, coupled with the depletion of NADPH (which is crucial for regenerating the antioxidant glutathione) and the increase in the NADH/NAD⁺ ratio, contributes to oxidative stress and cellular damage. These mechanisms are implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Below is a diagram of the Polyol Pathway generated using Graphviz.

Caption: The Polyol Pathway of D-Sorbitol metabolism.

Conclusion

This technical guide has provided a comprehensive overview of the natural abundance of D-Sorbitol, detailed methodologies for its quantitative analysis, and an elucidation of its role in the polyol pathway. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important sugar alcohol and its isotopologues. The ability to accurately measure D-Sorbitol in various biological and food matrices, coupled with an understanding of its metabolic context, is crucial for advancing research in areas ranging from plant science to the development of therapeutics for diabetic complications.

References

Navigating the Nuances of D-Sorbitol-d2-2: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled compounds is paramount. This guide provides an in-depth look at the chemical structure and stability of D-Sorbitol-d2-2, a deuterated form of D-Sorbitol. This document outlines its structural properties, stability profile, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a deuterium-labeled version of D-Sorbitol, a six-carbon sugar alcohol.[1] D-Sorbitol, also known as D-glucitol, is produced by the reduction of glucose.[2][3] The "-d2-2" designation in this compound indicates that two deuterium atoms are located at the second carbon position. It is used as a sugar substitute, stabilizing excipient, isotonicity agent, sweetener, humectant, and thickener.[1][4]

Below is a summary of its key chemical properties:

| Property | Value | Source |

| CAS Number | 1931877-14-3 | [1] |

| Molecular Formula | C₆H₁₂D₂O₆ | N/A |

| Molecular Weight | 184.18 g/mol | N/A |

| Parent Compound | D-Sorbitol | [1] |

| Parent CAS Number | 50-70-4 | [2] |

| Parent Molecular Formula | C₆H₁₄O₆ | [3] |

| Parent Molecular Weight | 182.17 g/mol | [5] |

Stability Profile

The stability of this compound is comparable to that of D-Sorbitol. Deuteration is not expected to significantly alter its general physical and chemical stability.

Thermal Stability: D-Sorbitol is thermally stable up to approximately 250°C, with maximum degradation occurring at 357°C.[6]

pH and Enzymatic Stability: The enzymatic conversion of D-Sorbitol to L-sorbose by the enzyme Fpsldh has been studied. The optimal pH for this conversion is 8.0, suggesting that D-Sorbitol is stable in alkaline environments in the context of this specific enzymatic reaction.[7] The optimal temperature for this enzymatic reaction is between 27°C and 37°C.[7]

Experimental Protocols

The following sections detail common experimental protocols for the synthesis and analysis of D-Sorbitol, which are applicable to this compound.

Synthesis of D-Sorbitol by Catalytic Hydrogenation of D-Glucose

This process involves the reduction of D-glucose using a catalyst.

Materials:

-

D-glucose

-

Raney nickel catalyst

-

Hydrogen gas

Procedure:

-

A solution of D-glucose is prepared.

-

The Raney nickel catalyst is added to the D-glucose solution.

-

The mixture is subjected to hydrogenation in a reactor under controlled temperature and pressure.

-

Optimal conditions for maximizing D-Sorbitol yield are a reaction time of 67 minutes, a reaction temperature of 46°C, and a catalyst to D-glucose ratio of 0.145.[8][9]

-

Under these conditions, a D-Sorbitol yield of 87.15% can be achieved.[8][9]

Synthesis of D-Sorbitol from D-Glucono-1,5-lactone

An alternative synthesis route involves the hydrogenation of D-glucono-1,5-lactone.

Materials:

-

D-glucono-1,5-lactone

-

Transition metal-based complex (catalyst)

-

Methanol

-

Potassium methoxide (KOMe)

-

Hydrogen gas

Procedure:

-

D-glucono-1,5-lactone is weighed into a high-pressure stainless steel reactor.[10]

-

Methanol, a solution of KOMe in methanol, and the catalyst are added.[10]

-

The reactor is purged with nitrogen and then with hydrogen.[10]

-

The reaction is carried out at 50 bar H₂ and 90°C with stirring.[10]

-

The product, D-Sorbitol, can be obtained in very high yields.[10]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for analyzing the products of the synthesis reactions.

Procedure:

-

Samples from the reaction mixture are taken at various time points.

-

The samples are prepared for analysis, which may involve dilution and filtration.

-

The concentrations of D-Sorbitol, D-mannitol (a common byproduct), and any remaining D-glucose are determined using HPLC.[8][9]

-

For the enzymatic conversion of D-Sorbitol to L-sorbose, the concentration of L-sorbose is measured by HPLC to determine the enzyme's activity.[7]

Visualizations

The following diagrams illustrate key processes related to D-Sorbitol.

Caption: Synthesis of D-Sorbitol from D-Glucose.

Caption: Enzymatic Conversion of D-Sorbitol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sorbitol - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2017009404A1 - Process for production of d-sorbitol - Google Patents [patents.google.com]

A Technical Guide to the Comparative Analysis of D-Sorbitol-d2-2 and Unlabeled Sorbitol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Sorbitol-d2-2 and its unlabeled counterpart, D-sorbitol, within biological systems. It details their metabolic pathways, analytical methodologies for their quantification, and potential applications in research, particularly in the context of metabolic studies and drug development. While direct comparative studies on the biological effects of this compound versus unlabeled sorbitol are not extensively documented in publicly available literature, this guide extrapolates from established principles of isotope labeling to delineate their potential differential behaviors and research applications.

Introduction to D-Sorbitol and its Deuterated Analog

D-sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose.[1][2] This pathway's dysregulation is implicated in the pathogenesis of diabetic complications.[3][4][5] this compound is a stable isotope-labeled version of D-sorbitol, where two hydrogen atoms at the C2 position are replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research, primarily as an internal standard for mass spectrometry-based quantification of unlabeled sorbitol.

The Polyol Pathway: Metabolism of Sorbitol

The polyol pathway consists of two primary enzymatic reactions:

-

Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[6][7]

-

Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as the cofactor.[6][7]

In hyperglycemic conditions, the flux through the polyol pathway is significantly increased, leading to an accumulation of sorbitol in tissues with limited sorbitol dehydrogenase activity, such as the lens, retina, and peripheral nerves.[6][7] This accumulation is osmotically active and can lead to cellular damage, contributing to diabetic complications like cataracts, retinopathy, and neuropathy.[3][4][5]

References

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. The sorbitol pathway and the complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased sorbitol pathway activity generates oxidative stress in tissue sites for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sorbitol pathway and the complications of diabetes. | Semantic Scholar [semanticscholar.org]

- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to High-Purity D-Sorbitol-d2-2 for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity D-Sorbitol-d2-2, a deuterated analog of D-Sorbitol. This document outlines commercial suppliers, their product specifications, and detailed experimental protocols for its application in pharmacokinetic studies. Furthermore, it visualizes the metabolic pathway of sorbitol and a typical experimental workflow for its analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of D-sorbitol where two hydrogen atoms on the C2 carbon have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research and pharmacokinetic studies. The increased mass allows for its differentiation from the endogenous, unlabeled sorbitol using mass spectrometry, enabling precise quantification and tracing of the compound in biological systems. Its applications span from use as an internal standard in analytical methods to a probe for studying the metabolic fate of sorbitol and its impact on various biological pathways.

Commercial Suppliers and Specifications

The selection of a high-purity this compound supplier is critical for the accuracy and reproducibility of experimental results. Below is a comparative table of commercial suppliers offering this compound. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Product Name | Chemical Purity | Isotopic Enrichment | Available Quantities |

| MedchemExpress | This compound | >98% | Not Specified | 1 mg, 5 mg, 10 mg |

| InvivoChem | This compound | Not Specified | Not Specified | Inquire |

| Smolecule | D-Sorbitol-d2-1 | Not Specified | 90-95% (for d2-1) | Inquire |

| Santa Cruz Biotechnology | D-Sorbitol | ≥95% (unlabeled) | Not Applicable | 25 g, 100 g, 500 g |

| Sigma-Aldrich | D-Sorbitol-1,1,2,3,4,5,6,6-d8 | ≥99% (CP) | 98 atom % D | Inquire |

| C/D/N Isotopes | D-Sorbitol-1,1,2,3,4,5,6,6-d8 | Not Specified | 99 atom % D | Inquire |

Experimental Protocols

The following protocols provide a framework for a pharmacokinetic study of orally administered this compound and its subsequent analysis in plasma.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rats).

Materials:

-

This compound

-

Vehicle for oral administration (e.g., sterile water)

-

Animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Freezer (-80°C)

Methodology:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dosing Solution Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing: Administer the this compound solution orally via gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately place blood samples in heparinized tubes, mix gently, and centrifuge at 4°C to separate the plasma.

-

Sample Storage: Store the collected plasma samples at -80°C until analysis.

LC-MS/MS Quantification of this compound in Plasma

Objective: To quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials:

-

Plasma samples from the pharmacokinetic study

-

This compound as a standard

-

Internal standard (e.g., a structurally similar deuterated compound)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column suitable for polar compounds (e.g., a HILIC column)

Methodology:

-

Standard Curve Preparation: Prepare a series of calibration standards of this compound in control plasma at concentrations ranging from the expected lower to upper limits of quantification.

-

Sample Preparation (Protein Precipitation): a. Thaw plasma samples and calibration standards on ice. b. To 50 µL of each sample/standard, add 150 µL of cold acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at high speed for 10 minutes at 4°C. e. Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to retain and elute sorbitol (e.g., start at 95% B, decrease to 50% B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Negative Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI)

-

Monitor the following MRM transitions:

-

This compound: Precursor ion > Product ion (to be determined by infusion)

-

Internal Standard: Precursor ion > Product ion

-

-

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

-

Visualizations

Sorbitol Metabolic Pathway

The following diagram illustrates the polyol pathway, where glucose is converted to sorbitol and then to fructose. This pathway is particularly active in tissues that do not require insulin for glucose uptake.

Caption: The Polyol Pathway of Sorbitol Metabolism.

Pharmacokinetic Study Workflow

The diagram below outlines the key steps in a typical pharmacokinetic study involving the oral administration of a deuterated compound and its subsequent analysis.

Caption: A General Workflow for a Pharmacokinetic Study.

An In-depth Technical Guide to the Safety and Handling of D-Sorbitol-d2-2

Introduction

D-Sorbitol, also known as D-glucitol, is a six-carbon sugar alcohol.[1][2] It is the deuterium-labeled counterpart to D-Sorbitol, a naturally occurring sugar substitute and an isomer of mannitol.[1][2] D-Sorbitol is utilized in various applications, including as a sugar substitute, a stabilizing excipient in pharmaceutical formulations, a humectant, and a thickener.[1] Due to its slow metabolism in the human body, it is also used as a nutritive sweetener.[2] This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on its safety and handling.

Physical and Chemical Properties

D-Sorbitol is an odorless, white, crystalline powder with a sweet taste.[3] It is hygroscopic, meaning it readily absorbs moisture from the air.[3] It is highly soluble in water and glycerol, and slightly soluble in methanol, ethanol, and acetic acid.[4]

Table 1: Physical and Chemical Properties of D-Sorbitol

| Property | Value |

| Molecular Formula | C6H14O6 |

| Molecular Weight | 182.17 g/mol [3][5] |

| Appearance | White crystalline powder[4][5][6] |

| Odor | Odorless[3][4][6] |

| Melting Point | 95 - 100 °C (203 - 210.2 °F)[3][6][7] |

| Boiling Point | 295 °C[8] |

| Specific Gravity | 1.47 - 1.489[4][6] |

| Solubility in Water | Miscible/Very Soluble[3][4] |

| pH (1% solution) | 5 - 7[3][6] |

| Vapor Pressure | <0.1 mm Hg (at 25 °C)[3][8] |

Toxicological Data

D-Sorbitol is generally considered to have low toxicity.[4] It is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[4][6] However, ingestion of large quantities can have a laxative effect.[4]

Table 2: Toxicological Data for D-Sorbitol

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 15900 mg/kg[4] |

| TDLo | Woman | Oral | 1700 mg/kg/d[4] |

Health Effects:

-

Ingestion: Ingestion of significant amounts (e.g., 50 grams) can cause gastrointestinal discomfort, including vomiting, diarrhea, abdominal pain, and gas.[4]

-

Inhalation: High concentrations of dust may lead to respiratory irritation.[4] Long-term exposure to high dust concentrations could potentially cause changes in lung function.[4]

-

Skin Contact: Not expected to cause significant skin irritation.

-

Eye Contact: May cause slight eye irritation.[9]

Hazard Identification and Classification

D-Sorbitol is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[10][11]

Table 3: Hazard Ratings

| Rating System | Flammability | Health | Reactivity | Special |

| NFPA | 1 | 0 | 1 | - |

Ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).

Experimental Protocols

Detailed experimental protocols for the safety assessment of D-Sorbitol-d2-2 are not publicly available. However, standard toxicological studies for a substance of this nature would typically include:

-

Acute Oral Toxicity: Following a method similar to OECD Guideline 420, a single high dose of the substance is administered to rodents to determine the LD50.

-

Dermal and Eye Irritation: Assays such as the Draize test (or more modern in vitro alternatives) are used to assess the potential for skin and eye irritation.

-

Mutagenicity: Tests like the Ames assay are conducted to evaluate the potential of the substance to cause genetic mutations.

For a detailed procedure on the quantification of D-Sorbitol in various samples, refer to the technical bulletin for a D-Sorbitol assay kit, which involves the oxidation of D-sorbitol to fructose, resulting in a colorimetric change that can be measured spectrophotometrically.

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields are recommended.[10]

-

Respiratory Protection: In case of dust formation, use a particulate filter respirator (e.g., N95 or P1).[10][12]

-

Body Protection: A lab coat or other protective clothing should be worn.[4]

Handling:

-

Use in a well-ventilated area.[4]

-

Avoid generating dust.[4]

-

Do not eat, drink, or smoke when handling.[4]

-

Keep containers securely sealed when not in use.[4]

Storage:

-

Store in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4][7]

Accidental Release Measures

In the event of a spill:

-

Clear the area of personnel.[4]

-

Wear appropriate PPE.[4]

-

Avoid generating dust.[4]

-

Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[4]

-

Place the spilled material into a labeled, sealable container for disposal.[4]

-

Prevent the substance from entering drains or waterways.[4]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide.[4]

-

Specific Hazards: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[4][7] Fine dust dispersed in the air can create a potential dust explosion hazard.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[4][11] Do not mix with other waste.[11]

Visualizations

Below are diagrams illustrating key workflows and relationships for the safe handling of this compound.

Caption: General workflow for the safe handling of this compound powder.

Caption: Logical workflow for responding to a this compound spill.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sorbitol - Wikipedia [en.wikipedia.org]

- 3. Sorbitol | 50-70-4 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 9. redox.com [redox.com]

- 10. carlroth.com [carlroth.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

CAS number and molecular weight of D-Sorbitol-d2-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled sugar alcohol, D-Sorbitol-d2. It is intended to serve as a valuable resource for professionals in research and drug development who utilize labeled compounds for metabolic studies, pathway analysis, and as internal standards in analytical assays.

Core Physicochemical Data

The fundamental physicochemical properties of D-Sorbitol-d2 are summarized below. This data is critical for accurate experimental design and interpretation.

| Property | Value |

| CAS Number | 1931877-15-4 |

| Molecular Formula | C₆H₁₂D₂O₆ |

| Molecular Weight | 184.18 g/mol |

The Polyol Pathway: A Key Metabolic Route for Sorbitol

D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic process that converts glucose to fructose.[1][2] This pathway is particularly significant in tissues that do not depend on insulin for glucose uptake, such as the retina, kidneys, and nerves.[1] Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, as seen in diabetes mellitus, the increased intracellular glucose concentration leads to the activation of the polyol pathway.[1][2]

The pathway is initiated by the enzyme aldose reductase, which reduces glucose to sorbitol, consuming NADPH as a cofactor.[3][4] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, in a reaction that converts NAD+ to NADH.[3][4]

The accumulation of sorbitol within cells can lead to osmotic stress due to its inability to easily cross cell membranes.[1] This osmotic imbalance is implicated in the pathogenesis of diabetic complications, including cataracts, retinopathy, and neuropathy.[2][3] The increased flux through the polyol pathway also alters the cellular redox balance by consuming NADPH and increasing the NADH/NAD+ ratio, which can contribute to oxidative stress.[2][4]

Experimental Protocol: Analysis of Sorbitol by High-Performance Liquid Chromatography (HPLC)

The quantification of sorbitol in various matrices is crucial for research in metabolic disorders and pharmaceutical formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. The following provides a general methodology for the analysis of sorbitol.

Objective: To determine the concentration of sorbitol in a given sample using HPLC with refractive index (RI) detection.

Materials and Equipment:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a refractive index (RI) detector.

-

An appropriate HPLC column, such as an ion-exchange sugar column (e.g., Aminex HPX-87C) or an amino column.

-

Mobile phase: HPLC-grade water.

-

D-Sorbitol standard.

-

Sample preparation reagents (e.g., Carrez-I and Carrez-II solutions for protein precipitation in food matrices).

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of D-Sorbitol in HPLC-grade water of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

-

-

Sample Preparation:

-

The sample preparation will vary depending on the matrix. For a solid sample like diet chocolate, a known weight of the sample is dissolved in water.

-

For samples containing proteins, a precipitation step is necessary. This can be achieved by adding Carrez-I and Carrez-II solutions, followed by centrifugation or filtration to remove the precipitated proteins.

-

The final sample solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Column: Aminex HPX-87C (300 x 7.8 mm) or equivalent.

-

Mobile Phase: HPLC-grade water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 80 °C.

-

Detector: Refractive Index (RI) Detector.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration of sorbitol.

-

Inject the prepared sample solution and record the chromatogram.

-

Determine the peak area of sorbitol in the sample chromatogram.

-

Using the calibration curve, calculate the concentration of sorbitol in the sample.

-

Note: D-Sorbitol-d2 can be used as an internal standard in this assay to improve accuracy and precision by correcting for variations in sample preparation and injection volume. When using an internal standard, the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve.

References

Methodological & Application

D-Sorbitol-d2-2 Protocol for In Vivo Metabolic Labeling Studies

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Sorbitol-d2-2 is a deuterated form of D-sorbitol, a sugar alcohol that plays a significant role in carbohydrate metabolism via the polyol pathway. As a stable isotope-labeled compound, this compound serves as a powerful tracer in in vivo metabolic labeling studies to investigate the dynamics of the polyol pathway and its contribution to various physiological and pathological states, including diabetic complications. This document provides detailed protocols for the use of this compound in in vivo studies, methods for sample analysis, and guidance on data interpretation.

The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, with NADPH as a cofactor. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.[1][2] Under normal glycemic conditions, this pathway is minimally active. However, in hyperglycemic states, such as diabetes, the increased availability of glucose can lead to a significant upregulation of the polyol pathway, resulting in the accumulation of sorbitol in tissues that have limited capacity to metabolize it further.[3] This accumulation can lead to osmotic stress and has been implicated in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy.[1][3]

By introducing this compound into a biological system, researchers can trace its metabolic fate, quantify the flux through the polyol pathway, and assess the activity of sorbitol dehydrogenase. The deuterium label allows for the differentiation of the administered sorbitol and its metabolites from the endogenous pools, enabling precise quantification using mass spectrometry-based techniques.

Signaling and Experimental Workflow Diagrams

Caption: Metabolic fate of this compound via the polyol pathway.

Caption: General experimental workflow for in vivo metabolic labeling with this compound.

Data Presentation

The quantitative data from a typical in vivo metabolic labeling study with this compound should be summarized to compare the levels of the tracer and its primary metabolite across different tissues and time points.

Table 1: Concentration of this compound and Fructose-d2 in Plasma and Tissues

| Time Point (Post-administration) | Analyte | Plasma (µg/mL) | Liver (µg/g) | Kidney (µg/g) | Lens (µg/g) |

| 1 hour | This compound | Value | Value | Value | Value |

| Fructose-d2 | Value | Value | Value | Value | |

| 3 hours | This compound | Value | Value | Value | Value |

| Fructose-d2 | Value | Value | Value | Value | |

| 6 hours | This compound | Value | Value | Value | Value |

| Fructose-d2 | Value | Value | Value | Value | |

| 24 hours | This compound | Value | Value | Value | Value |

| Fructose-d2 | Value | Value | Value | Value |

Table 2: Isotopic Enrichment of Key Metabolites

| Time Point (Post-administration) | Tissue | Metabolite | Isotopic Enrichment (%) |

| 1 hour | Liver | Sorbitol | Value |

| Fructose | Value | ||

| 6 hours | Kidney | Sorbitol | Value |

| Fructose | Value | ||

| 24 hours | Lens | Sorbitol | Value |

| Fructose | Value |

Experimental Protocols

In Vivo Administration of this compound

This protocol is adapted from studies using deuterated glucose and fructose in mice and should be optimized for specific experimental goals.[4][5]

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Animal model (e.g., C57BL/6 mice)

-

Gavage needles or insulin syringes for injection

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

-

Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical dose for a bolus administration is in the range of 1-2 g/kg body weight.[4]

-

Fasting: Fast animals for 4-6 hours prior to tracer administration to reduce variability from food intake.

-

Administration:

-

Oral Gavage: Administer the this compound solution directly into the stomach using a gavage needle. This route mimics dietary intake.

-

Intravenous (IV) Injection: For rapid systemic distribution, administer the solution via tail vein injection. This bypasses intestinal absorption.

-

-

Sample Collection: At predetermined time points (e.g., 1, 3, 6, 24 hours) post-administration, collect blood via cardiac puncture or tail bleed into EDTA-coated tubes. Immediately following blood collection, euthanize the animal and harvest tissues of interest (e.g., liver, kidney, lens, nerve).

-

Sample Processing:

-

Plasma: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Tissues: Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

-

-

Storage: Store all plasma and tissue samples at -80°C until metabolite extraction.

Metabolite Extraction from Tissues and Plasma

Materials:

-

Frozen tissue or plasma samples

-

Cold 80% methanol

-

Bead beater or tissue homogenizer

-

Centrifuge

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen tissue (~20-50 mg).

-

Add cold 80% methanol (1 mL per 50 mg of tissue) and ceramic beads.

-

Homogenize using a bead beater for 2-3 cycles of 30 seconds. Keep samples on ice between cycles.

-

-

Plasma Extraction:

-

Add 9 volumes of cold 80% methanol to 1 volume of plasma (e.g., 450 µL methanol to 50 µL plasma).

-

Vortex for 1 minute.

-

-

Protein Precipitation: Incubate the homogenates/lysates at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Storage: Store the dried extracts at -80°C until analysis.

GC-MS Analysis of this compound and its Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of sugar alcohols, often requiring derivatization to increase volatility.[2][6]

Materials:

-

Dried metabolite extracts

-

Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes.

-

Add 80 µL of MSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use an appropriate temperature gradient for the separation of sorbitol and fructose.

-

Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification.

-

-

Data Analysis:

-